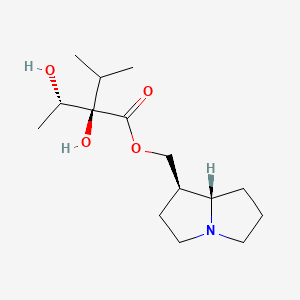

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)- is a complex organic compound with the molecular formula and a molecular weight of approximately 299.36 g/mol. This compound is characterized by its unique structure, which features a butanoic acid moiety with two hydroxyl groups and a hexahydro-pyrrolizinyl group. It is known for its potential biological activities and applications in various fields including pharmaceuticals and biochemistry .

The chemical reactivity of butanoic acid derivatives typically involves several key reactions:

- Esterification: The formation of esters from carboxylic acids and alcohols.

- Hydrolysis: The reverse reaction where esters can be converted back into carboxylic acids and alcohols in the presence of water.

- Reduction: The conversion of the ester to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are fundamental in synthetic organic chemistry, enabling the manipulation of the compound for various applications .

Research indicates that butanoic acid derivatives exhibit several biological activities, including:

- Antimicrobial properties: Some studies suggest that compounds with similar structures may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory effects: There is evidence that these compounds can modulate inflammatory responses in biological systems.

- Potential therapeutic uses: Given its structural characteristics, it may have applications in treating metabolic disorders or as a flavoring agent in pharmaceuticals .

The synthesis of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester can be achieved through several methods:

- Esterification Reaction: This involves reacting butanoic acid with an appropriate alcohol under acidic conditions to form the ester.

- Reduction of Intermediate Compounds: Starting from simpler precursors, various reduction techniques can be employed to introduce hydroxyl groups and modify the structure accordingly.

These methods require careful control of reaction conditions to ensure high yields and purity of the desired product .

Butanoic acid derivatives are utilized in various applications:

- Pharmaceuticals: They may serve as intermediates in drug synthesis or as active pharmaceutical ingredients due to their biological activities.

- Flavoring Agents: Their pleasant aroma makes them suitable for use in food products and fragrances.

- Chemical Research: These compounds are often used as models in studies related to organic reactions and mechanisms .

Studies on interaction profiles indicate that butanoic acid derivatives can interact with various biological targets:

- Enzyme Inhibition: They may inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic roles.

- Receptor Binding: Some compounds have shown affinity for certain receptors, indicating possible effects on signaling pathways.

These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of these compounds .

Several compounds share structural similarities with butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Lindelofine | Exhibits similar biological activities; used in medicinal chemistry. | |

| Butanoic acid, 3-methyl-, phenylmethyl ester | Known for its fruity aroma; used in flavoring applications. | |

| Butanoic acid, 3-methyl-, 1-methylbutyl ester | Commonly used in perfumes; has a pleasant odor. |

These compounds highlight the uniqueness of butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester due to its specific functional groups and potential applications across different industries .